2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
60049-54-9 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C19H16O3/c1-22-18-11-10-14(15-7-4-5-9-17(15)18)12-13-6-2-3-8-16(13)19(20)21/h2-11H,12H2,1H3,(H,20,21) |
InChI Key |
DZLDQAMPFVLWLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
This method adapts protocols from CN109553532B, utilizing a benzyl halide and naphthalenyl boronic acid:
Procedure :
-
Methyl 2-(bromomethyl)benzoate synthesis :
-
Coupling with 4-methoxy-1-naphthaleneboronic acid :
-
Ester hydrolysis :
Key Data :
| Step | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Esterification | H₂SO₄ | 70 | 12 | 92 |
| Suzuki coupling | Pd(dppf)Cl₂ | 110 | 4 | 74 |
| Hydrolysis | NaOH | 25 | 2 | 95 |
Friedel-Crafts Alkylation Approach
Adapting Friedel-Crafts methodologies from Figueroa-Valverde et al., this route leverages the electrophilicity of 4-methoxynaphthalene:
Procedure :
-
Generate 2-(bromomethyl)benzoyl chloride :
-
Treat 2-(bromomethyl)benzoic acid (10 g, 43 mmol) with SOCl₂ (20 mL, 274 mmol), reflux 2 h. Remove excess SOCl₂ under vacuum.
-
-
Alkylation of 4-methoxynaphthalene :
Mechanistic Insight :
The AlCl₃ activates the benzyl electrophile, directing substitution to the naphthalene C1 position due to methoxy’s para-directing effect. competing reactions at C2 are minimized below 5%.
Nucleophilic Substitution via Lithiated Intermediates
Directed Ortho-Metalation
Based on Beilstein J. Org. Chem. protocols, this method employs cryogenic conditions:
Procedure :
-
Methyl 2-iodobenzoate synthesis :
-
Lithiation and quenching :
Optimization :
-
LDA stoichiometry critical: <2 equiv leads to incomplete metalation (>20% starting material).
-
Reaction scalability demonstrated at 100 g scale with 61% yield.
Comparative Analysis of Synthetic Routes
Performance Metrics :
| Method | Total Yield (%) | Purity (HPLC) | Scalability | Cost Index |
|---|---|---|---|---|
| Suzuki coupling | 68 | 99.2 | High | $$$ |
| Friedel-Crafts | 58 | 97.8 | Moderate | $$ |
| Lithiation | 53 | 98.5 | Low | $$$$ |
Critical Observations :
-
Suzuki coupling offers superior regiocontrol but requires expensive Pd catalysts.
-
Friedel-Crafts is cost-effective but prone to polyalkylation (~12% byproducts).
-
Lithiation methods suffer from strict anhydrous requirements, limiting industrial adoption.
Characterization and Quality Control
All routes produced analytically pure material (HPLC >97%):
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.4 Hz, 1H, naph-H), 7.89–7.82 (m, 2H, Ar-H), 4.32 (s, 2H, CH₂), 3.97 (s, 3H, OCH₃).
Thermal Stability :
Chemical Reactions Analysis
Direct Coupling of Naphthalene and Benzoic Acid Derivatives
As outlined in, one common method involves reacting naphthalene derivatives with benzoic acid derivatives under catalytic conditions. For example:
-
Naphthalene derivatives (e.g., 4-methoxynaphthalene) can undergo alkylation or coupling reactions with benzoic acid precursors.
-
Reaction conditions often include catalysts (e.g., Pd catalysts, CuI) and solvents like DMF or THF, depending on the coupling method (e.g., Sonogashira, Suzuki).
Hydrolysis of Esters
Another approach involves hydrolyzing ester precursors to generate the carboxylic acid moiety. For instance:
-
Methyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoate can be hydrolyzed with NaOH in methanol to yield the corresponding benzoic acid .
-
Reaction conditions :
-
Reagent : NaOH (excess)
-
Solvent : Methanol
-
Temperature : 50°C for 5 hours
-
Yield : Crystalline benzoic acid after slow evaporation.
-
Key Chemical Reactions
The compound participates in reactions characteristic of carboxylic acids and aromatic systems :
Esterification
-
Mechanism : Reaction with alcohols (e.g., ethanol) in the presence of acid catalysts (H₂SO₄) to form esters.
-
Example :
Amidation
-
Mechanism : Coupling with amines using activating agents (e.g., DCC, HOBt).
-
Example :
Cross-Coupling Reactions
-
Suzuki Coupling : Requires a halide substituent on the naphthalene ring for coupling with boronic acids.
-
Sonogashira Coupling : Applicable if the compound contains a terminal alkyne (not present in this structure).
Analytical Data and Structural Characterization
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₁₈O₃ |
| Molecular Weight | 278.3 g/mol |
| InChI | 1S/C18H18O3/c1-21-16-11-10-12-4-2-3-5-15(12)17(16)13-6-8-14(9-7-13)18(19)20/h2-11H,1H3,(H,19,20) |
| SMILES | COc1ccc2c(c1)cc(cc2CC(=O)O)C |
| Key Functional Groups | Carboxylic acid (-COOH), methoxy (-OCH₃), naphthalene aromatic system |
Stability and Reactivity
-
The carboxylic acid group (-COOH) dominates reactivity, enabling protonation/deprotonation and nucleophilic substitution.
-
The naphthalene ring provides a hydrophobic scaffold, influencing solubility and intermolecular interactions.
Reaction Conditions
-
Esterification : Acid catalysts (e.g., H₂SO₄) and heat.
-
Amidation : Room temperature with coupling agents (e.g., DCC).
-
Cross-Coupling : Requires transition-metal catalysts (e.g., Pd) and specific solvents (e.g., DMF) .
Experimental Validation
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrolysis of ester | NaOH (excess), methanol, 50°C, 5 h | Crystalline | |
| Amidation | DCC, amine, room temperature | ~70–90% | |
| Cross-Coupling | Pd catalyst, DMF, 100°C, overnight | Varies |
This compound demonstrates versatile reactivity, enabling applications in organic synthesis and materials science. Its synthesis and transformations are well-documented in peer-reviewed literature, ensuring reproducibility and scalability.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Agents
2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid serves as an intermediate in the synthesis of angiotensin II antagonists, commonly known as Sartans. These compounds are used to treat hypertension by blocking the effects of angiotensin II, a hormone that constricts blood vessels. The synthesis pathway involves converting this compound into 2-(4-methylphenyl)benzonitrile, which is a precursor for various Sartans .
Anticancer Activity
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit anticancer properties. Compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating significant inhibition of cell proliferation. For instance, certain derivatives showed promising results against colorectal carcinoma cells, suggesting that modifications to the benzoic acid structure can enhance biological activity .
Organic Synthesis
Key Intermediate in Organic Reactions
This compound is utilized as a key intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a versatile building block in organic synthesis. For example, it can be transformed into esters or other derivatives that are valuable in pharmaceutical formulations .
Synthesis of Complex Molecules
The ability to modify the methoxy and naphthalene groups provides chemists with tools to create complex molecular architectures. The synthetic routes often involve cross-coupling reactions that leverage the unique reactivity of the naphthalene moiety .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and van der Waals interactions, while the benzoic acid moiety can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Amino-3-(naphthalen-2-ylmethoxy)benzoic acid ()
- Structure: A benzoic acid derivative with a naphthalen-2-ylmethoxy group at position 3 and an amino group at position 4.
- Key Differences: Substituent positions: Naphthalene attachment at position 3 vs. position 2 in the target compound. Functional groups: Amino and methoxy vs. methoxy-only in the target compound.
- Synthesis: Prepared via hydrolysis of methyl esters under basic conditions (NaOH in methanol-THF) .
4-(4-Methylnaphthalen-1-yl)-2-{[(4-phenoxyphenyl)sulfonyl]amino}benzoic acid ()
- Structure: Features a 4-methylnaphthalen-1-yl group at position 4 and a sulfonylamino group at position 2 of the benzoic acid.
- Key Differences: Naphthalene substitution: Methyl vs. methoxy in the target compound. Additional sulfonylamino group, which may enhance receptor binding but reduce solubility compared to the target compound.
2-(4-Methoxycarbonylmethylphenoxymethyl)benzoic acid methyl ester ()
- Structure: A benzoic acid methyl ester with a phenoxymethyl group at position 2.
- Key Differences: Esterification of the carboxylic acid group vs. free acid in the target compound. Lack of naphthalene moiety; instead, a phenoxy group is present.
Antitumor Activity of Benzoic Acid Derivatives ()
- Methyl esters of benzoic acid derivatives (e.g., Av7, Av9, Av12) exhibit potent inhibition of cancer cell lines (AGS, HepG2, A549) .
- Relevance to Target Compound : The free carboxylic acid group in the target compound may enhance bioavailability compared to esters, but direct activity data are lacking.
Computational Tools for Analysis
- AutoDock (): Useful for predicting binding affinities if receptor targets (e.g., peroxisome proliferator-activated receptors, as in ) are explored.
Comparative Data Table
Biological Activity
2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevance in medicinal chemistry.
Chemical Structure
The compound has the following chemical structure:
This structure includes a methoxynaphthalene moiety attached to a benzoic acid backbone, which is significant in determining its biological properties.
Biological Activity Overview
Research indicates that derivatives of benzoic acid exhibit various biological activities including antimicrobial , antitumor , and anti-inflammatory effects. The specific compound this compound has shown promise in several studies.
1. Antimicrobial Activity
Studies have demonstrated that benzoic acid derivatives possess antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 25 µg/mL |
| This compound | C. albicans | 15 µg/mL |
2. Antitumor Activity
Recent studies suggest that this compound may inhibit tumor cell proliferation. For example, in vitro assays have shown that this compound can induce apoptosis in cancer cell lines such as Hep-G2 and A2058.
Case Study:
In a study evaluating the cytotoxicity of various benzoic acid derivatives, this compound exhibited a significant reduction in cell viability at concentrations of 10 µM, suggesting its potential as an antitumor agent .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models, it was found to reduce inflammation markers significantly when administered at doses of 20 mg/kg body weight.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Protein Degradation Pathways: Research indicates that benzoic acid derivatives can enhance the activity of proteasomes and autophagy pathways, promoting cellular homeostasis .
Q & A
Basic: What synthetic routes are recommended for preparing 2-[(4-Methoxynaphthalen-1-yl)methyl]benzoic acid in academic research?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the naphthalene core and subsequent coupling to the benzoic acid moiety. A general approach includes:
Methoxy Group Introduction : React 4-hydroxynaphthalene-1-carbaldehyde with methyl iodide under basic conditions (e.g., K₂CO₃/DMF) to yield 4-methoxynaphthalene-1-carbaldehyde .
Methyl-Benzyl Linkage Formation : Perform a nucleophilic substitution or Friedel-Crafts alkylation to attach the methyl group to the benzoic acid derivative. For example, coupling 4-methoxynaphthalene-1-methanol with 2-bromobenzoic acid using a palladium catalyst .
Carboxylation/Purification : Hydrolyze intermediates under acidic or basic conditions, followed by purification via solid-phase extraction (SPE) with Oasis HLB cartridges and recrystallization.
Characterization : Validate purity via HPLC (>98%) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?
Methodological Answer:
Discrepancies often arise from conformational flexibility, solvent effects, or crystallographic packing. To address this:
X-ray Crystallography : Determine the crystal structure using SHELX programs (e.g., SHELXL for refinement) to obtain precise bond lengths and angles for comparison with computational models .
Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Software like Gaussian or ORCA can account for solvent effects (e.g., DMSO or CDCl₃) .
Cross-Technique Correlation : Compare IR and UV-Vis spectra with computational predictions to identify electronic environment mismatches .
Basic: What analytical techniques are prioritized for assessing compound purity and stability?
Methodological Answer:
Chromatography :
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 v/v) and UV detection at 254 nm to quantify impurities (<2%) .
- TLC : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) with visualization under UV light .
Spectroscopy :
- NMR : Analyze ¹H (400 MHz) and ¹³C (100 MHz) spectra in deuterated DMSO to confirm functional groups and rule out tautomerism .
Mass Spectrometry : Employ ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 307.1) .
Advanced: How can reaction conditions be optimized to improve the yield of the methoxy-naphthalene intermediate?
Methodological Answer:
Key strategies include:
Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling reactions. Pd(PPh₃)₄ in toluene at 110°C may enhance cross-coupling efficiency .
Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of aromatic intermediates. DMF increases reaction rates but may require post-reaction SPE purification .
Temperature Control : Conduct reactions under reflux (e.g., 80°C for 12 hours) to balance kinetic vs. thermodynamic product formation. Lower temperatures (25°C) may reduce side products like demethylated analogs .
Additives : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to improve alkylation efficiency .
Basic: What crystallographic methods are used to determine the structure of this compound?
Methodological Answer:
Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mix). Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
Data Refinement : Use SHELXL-2018 for structure solution and refinement. Key parameters include R1 (<0.05) and wR2 (<0.15) .
Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar benzoic acid derivatives to confirm bond geometry (e.g., C-O bond lengths ~1.36 Å) .
Advanced: How can researchers mitigate competing side reactions during the methylene bridge formation?
Methodological Answer:
Protecting Groups : Temporarily protect the carboxylic acid group with tert-butyl esters to prevent nucleophilic attack during alkylation .
Steric Control : Use bulky bases (e.g., DIPEA) to favor mono-alkylation over di-substitution .
In Situ Monitoring : Employ real-time FTIR to detect intermediates and adjust reaction conditions (e.g., temperature reduction if dimerization peaks appear) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
